![molecular formula C10H18N4O B1466406 1-(1-methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-ol CAS No. 1354952-22-9](/img/structure/B1466406.png)
1-(1-methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-ol
Overview
Description
1-(1-methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MPEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). In
Scientific Research Applications
Antinociceptive Properties
A study identified a pyrazole derivative, specifically 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone, as a σ1 receptor antagonist with potential for pain management. This compound demonstrated significant antinociceptive properties in mouse models, indicating its potential application in pain therapy (Díaz et al., 2020).
Antibacterial Efficacy
A novel series of bis(1,3,4-trisubstituted pyrazoles) linked via a piperazine moiety was studied for its in-vitro antibacterial and cytotoxic activities. One of the compounds exhibited significant antibacterial efficacy against various bacterial strains, including E. coli and S. aureus (Mekky & Sanad, 2020).
Neuroinflammation Imaging
Research on the synthesis of a novel compound for imaging of IRAK4 enzyme in neuroinflammation was conducted. This involved a pyrazole derivative combined with a piperazine moiety, demonstrating its potential application in neuroinflammation imaging through PET scans (Wang et al., 2018).
Anxiolytic-Like Effects
A study investigated the anxiolytic-like effects of a new compound, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol, showing promising results in anxiety management. The study indicated that its effects were mediated through benzodiazepine and nicotinic pathways (Brito et al., 2017).
Anti-Inflammatory Activity
Research on novel imidazole derivatives, which included a piperazine moiety, revealed significant in-vitro anti-inflammatory activity. This suggests potential applications in inflammation management (Ahmed, Molvi, & Khan, 2017).
Neuroprotective Activities
The synthesis of new edaravone derivatives containing a benzylpiperazine moiety was studied for their neuroprotective activities. These compounds showed significant effects in protecting against damage caused by oxidative stress and cerebral ischemia, suggesting their potential in treating neurological disorders (Gao et al., 2022).
properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)-2-piperazin-1-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-13-7-9(6-12-13)10(15)8-14-4-2-11-3-5-14/h6-7,10-11,15H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVSLFZMKCBMER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(CN2CCNCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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